molecular formula C18H16N2O2S B2614619 Ethyl 2-((4-(naphthalen-2-yl)pyrimidin-2-yl)thio)acetate CAS No. 937599-98-9

Ethyl 2-((4-(naphthalen-2-yl)pyrimidin-2-yl)thio)acetate

Cat. No.: B2614619
CAS No.: 937599-98-9
M. Wt: 324.4
InChI Key: RZSQHCHMJBDWKH-UHFFFAOYSA-N
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Description

Ethyl 2-((4-(naphthalen-2-yl)pyrimidin-2-yl)thio)acetate is an organic compound that belongs to the class of thioethers It features a pyrimidine ring substituted with a naphthalene moiety and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((4-(naphthalen-2-yl)pyrimidin-2-yl)thio)acetate typically involves the reaction of 4-(naphthalen-2-yl)pyrimidine-2-thiol with ethyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((4-(naphthalen-2-yl)pyrimidin-2-yl)thio)acetate can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

    Reduction: The pyrimidine ring can be reduced using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Substitution: Hydrochloric acid, sodium hydroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives.

    Substitution: Carboxylic acid derivative.

    Reduction: Reduced pyrimidine derivatives.

Scientific Research Applications

Ethyl 2-((4-(naphthalen-2-yl)pyrimidin-2-yl)thio)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-((4-(naphthalen-2-yl)pyrimidin-2-yl)thio)acetate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrimidine and naphthalene moieties. These interactions can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-((4-(naphthalen-2-yl)pyrimidin-2-yl)thio)acetate is unique due to its combination of a pyrimidine ring, naphthalene moiety, and ethyl ester group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.

Properties

IUPAC Name

ethyl 2-(4-naphthalen-2-ylpyrimidin-2-yl)sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c1-2-22-17(21)12-23-18-19-10-9-16(20-18)15-8-7-13-5-3-4-6-14(13)11-15/h3-11H,2,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZSQHCHMJBDWKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC=CC(=N1)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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